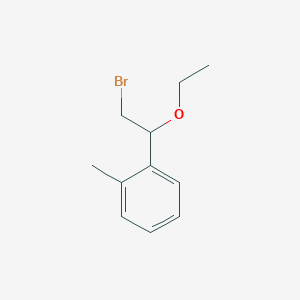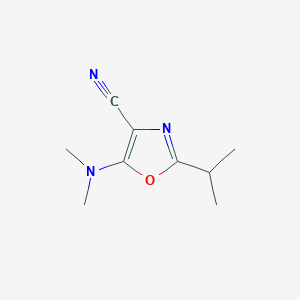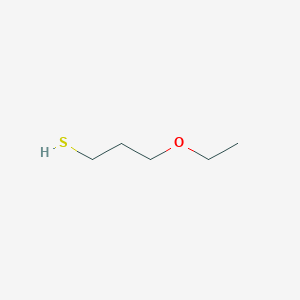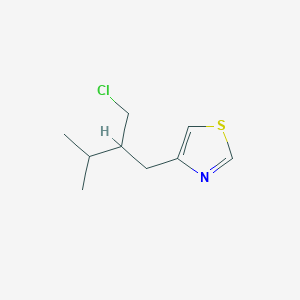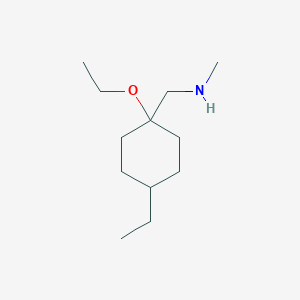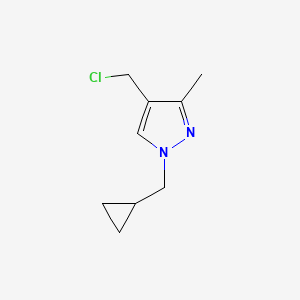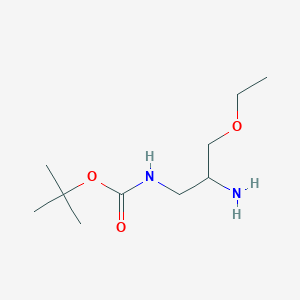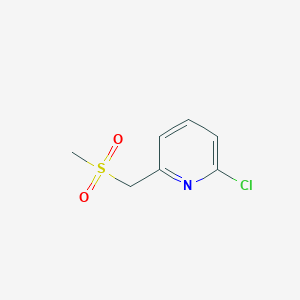![molecular formula C15H19BO2S B13634661 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane is an organoboron compound that features a benzothiophene moiety. Compounds of this type are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane typically involves the reaction of a benzothiophene derivative with a boronic ester. A common method includes:
Reactants: 3-methyl-1-benzothiophene and bis(pinacolato)diboron.
Catalysts: Palladium catalysts such as Pd(PPh3)4.
Solvents: Tetrahydrofuran (THF) or toluene.
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or esters.
Reduction: Reduction reactions may convert the boronic ester to a borane or other reduced forms.
Substitution: The benzothiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Halogenated benzothiophene derivatives.
Applications De Recherche Scientifique
Chemistry
Suzuki-Miyaura Coupling: Used as a boronic ester in cross-coupling reactions to form biaryl compounds.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceuticals.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Possible use in the development of agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through its boronic ester functionality, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of a benzothiophene.
Uniqueness
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane is unique due to the presence of the benzothiophene moiety, which can impart different electronic and steric properties compared to simpler boronic esters. This can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C15H19BO2S |
|---|---|
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2S/c1-10-9-19-13-11(10)7-6-8-12(13)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
Clé InChI |
IZNWVNMPKNMANX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
